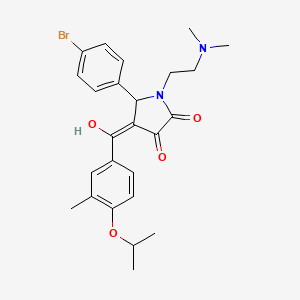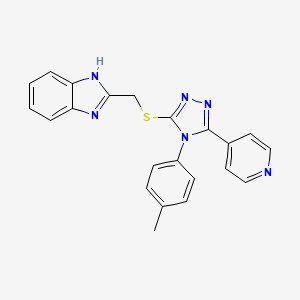![molecular formula C26H24FN3OS2 B12020439 (5Z)-3-cyclohexyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one CAS No. 623940-32-9](/img/structure/B12020439.png)
(5Z)-3-cyclohexyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-3-Cyclohexyl-5-{[3-(3-Fluor-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylen}-2-thioxo-1,3-thiazolidin-4-on ist eine komplexe organische Verbindung mit potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen. Diese Verbindung weist eine einzigartige Struktur auf, die einen Thiazolidinonring, einen Pyrazolrest und einen fluorierten aromatischen Ring umfasst, was sie für Forscher in Chemie, Biologie und Medizin interessant macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (5Z)-3-Cyclohexyl-5-{[3-(3-Fluor-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylen}-2-thioxo-1,3-thiazolidin-4-on umfasst typischerweise mehrstufige organische Reaktionen. Ein übliches Verfahren beinhaltet die Kondensation von 3-(3-Fluor-4-methylphenyl)-1-phenyl-1H-pyrazol-4-carbaldehyd mit Cyclohexylamin, gefolgt von Cyclisierung mit Thioharnstoff unter sauren Bedingungen, um den Thiazolidinonring zu bilden. Die Reaktionsbedingungen erfordern häufig kontrollierte Temperaturen und die Verwendung von Lösungsmitteln wie Ethanol oder Methanol, um die Reaktionen zu erleichtern.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Der Einsatz von kontinuierlichen Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus werden Reinigungstechniken wie Umkristallisation und Chromatographie eingesetzt, um die Reinheit des Endprodukts zu gewährleisten.
Chemische Reaktionsanalyse
Reaktionstypen
(5Z)-3-Cyclohexyl-5-{[3-(3-Fluor-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylen}-2-thioxo-1,3-thiazolidin-4-on unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, was zur Bildung von Sulfoxiden oder Sulfonen führt.
Reduktion: Reduktionsreaktionen unter Verwendung von Reagenzien wie Natriumborhydrid können den Thiazolidinonring in sein entsprechendes Thiazolidinderivat umwandeln.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat; typischerweise in wässrigen oder organischen Lösungsmitteln durchgeführt.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid; normalerweise unter wasserfreien Bedingungen durchgeführt.
Substitution: Nukleophile wie Amine oder Thiole; Reaktionen erfordern oft Katalysatoren oder spezifische pH-Bedingungen.
Hauptprodukte
Oxidation: Sulfoxide, Sulfone.
Reduktion: Thiazolidinderivate.
Substitution: Verschiedene substituierte Derivate abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
(5Z)-3-Cyclohexyl-5-{[3-(3-Fluor-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylen}-2-thioxo-1,3-thiazolidin-4-on hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in der organischen Synthese verwendet.
Biologie: Wird auf sein Potenzial als Enzyminhibitor oder als Ligand in biochemischen Assays untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, darunter entzündungshemmende, antimikrobielle und Antikrebsaktivitäten.
Industrie: Wird bei der Entwicklung neuer Materialien und als Vorläufer für die Synthese von Spezialchemikalien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von (5Z)-3-Cyclohexyl-5-{[3-(3-Fluor-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylen}-2-thioxo-1,3-thiazolidin-4-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern, was zu verschiedenen biologischen Wirkungen führt. Beispielsweise kann sie die Aktivität bestimmter Enzyme hemmen, indem sie an deren aktive Zentren bindet, wodurch der Zugang des Substrats blockiert und die Enzymaktivität verringert wird. Die beteiligten Pfade können Signaltransduktion, Genexpressionsregulation und Stoffwechselprozesse umfassen.
Analyse Chemischer Reaktionen
Types of Reactions
(5Z)-3-cyclohexyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the thiazolidinone ring to its corresponding thiazolidine derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; reactions often require catalysts or specific pH conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(5Z)-3-cyclohexyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of (5Z)-3-cyclohexyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme function. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- (5Z)-3-Cyclohexyl-5-{[3-(3-Chlor-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylen}-2-thioxo-1,3-thiazolidin-4-on
- (5Z)-3-Cyclohexyl-5-{[3-(3-Brom-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylen}-2-thioxo-1,3-thiazolidin-4-on
Einzigartigkeit
Die Einzigartigkeit von (5Z)-3-Cyclohexyl-5-{[3-(3-Fluor-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylen}-2-thioxo-1,3-thiazolidin-4-on liegt in seinem spezifischen Substitutionsschema, das seine chemische Reaktivität und biologische Aktivität beeinflussen kann. Das Vorhandensein der Fluorgruppe kann seine Stabilität erhöhen und seine Wechselwirkung mit biologischen Zielstrukturen im Vergleich zu seinen Chlor- oder Bromanalogen verändern.
Eigenschaften
CAS-Nummer |
623940-32-9 |
|---|---|
Molekularformel |
C26H24FN3OS2 |
Molekulargewicht |
477.6 g/mol |
IUPAC-Name |
(5Z)-3-cyclohexyl-5-[[3-(3-fluoro-4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H24FN3OS2/c1-17-12-13-18(14-22(17)27)24-19(16-29(28-24)20-8-4-2-5-9-20)15-23-25(31)30(26(32)33-23)21-10-6-3-7-11-21/h2,4-5,8-9,12-16,21H,3,6-7,10-11H2,1H3/b23-15- |
InChI-Schlüssel |
YJJSGNLQOOTUMF-HAHDFKILSA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C4CCCCC4)C5=CC=CC=C5)F |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C4CCCCC4)C5=CC=CC=C5)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2Z)-2-[4-(allyloxy)-3-methoxybenzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12020377.png)
![(5Z)-5-[[2-(3,5-dimethylpiperidin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12020384.png)



![Ethyl 2-(4-methoxybenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12020410.png)
![N-(1,3-benzodioxol-5-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide](/img/structure/B12020413.png)

![2-[(2-chlorobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12020418.png)
![6-(3-bromophenyl)-2-chloro-7-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12020421.png)
![N-[4-(acetylamino)phenyl]-2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12020428.png)
